Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-12-10-6-8(15-2)4-5-13(9)10/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHENNWIWLFFRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at ambient temperature, resulting in the formation of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency. Catalysts like palladium or copper may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazo[1,2-a]pyridine scaffold is highly modifiable, with substituents at positions 2, 5, 6, 7, and 8 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key derivatives:
Biological Activity
Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.
Overview of the Compound
This compound features a fused bicyclic structure that combines an imidazole ring and a pyridine ring. Its unique structural properties make it a valuable scaffold for drug discovery and development, particularly in the fields of oncology and infectious diseases.
The compound exhibits significant interactions with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds. This interaction suggests potential implications for drug-drug interactions and metabolic pathways in therapeutic contexts.
Cellular Effects
This compound has demonstrated effects on cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can modulate the activity of transcription factors, leading to alterations in the expression of genes involved in cell proliferation, apoptosis, and stress responses. These cellular effects position the compound as a candidate for further investigation in cancer therapy and other diseases characterized by dysregulated cell growth.
The molecular mechanism by which this compound exerts its biological activity involves binding to specific biomolecules such as DNA and proteins. This binding can lead to conformational changes that affect their function. For example, it may inhibit certain metabolic enzymes or alter signal transduction processes critical for cellular homeostasis .
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 8.4 |
| A549 (lung cancer) | 15.0 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been evaluated for antimicrobial effects. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight its potential as a lead compound for developing new antibiotics.
Study on Anticancer Activity
A recent study explored the effects of this compound on human lung cancer cells (A549). The researchers found that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays. The study concluded that this compound could be a promising candidate for lung cancer therapeutics due to its ability to induce programmed cell death in cancer cells .
Study on Antimicrobial Activity
Another study assessed the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results demonstrated that modifications to the side chains significantly influenced antibacterial potency, suggesting that structure-activity relationships should be further investigated to optimize efficacy against resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
